molecular formula C9H11N5O B1330590 4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol CAS No. 56876-28-9

4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol

Cat. No. B1330590
CAS RN: 56876-28-9
M. Wt: 205.22 g/mol
InChI Key: SFFNWCLVUDDUMU-UHFFFAOYSA-N
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Description

“4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol” is a compound that contains a tetrazole moiety . Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . It can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . Tetrazole can also interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized .


Molecular Structure Analysis

Tetrazole is a nitrogen-rich heterocycle . The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole; the first two possess six π electrons and thus are aromatic, while the 5H tautomer is non-aromatic .


Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions due to their nitrogen-rich conjugated structure . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .


Physical And Chemical Properties Analysis

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Safety And Hazards

Tetrazoles are extremely explosive even at low temperatures . They decompose and emit toxic nitrogen fumes when heated . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they are promising drugs in pharmaceutical chemistry and are commonly known as better pharmacological agents and novel medications . Future research could focus on synthesizing new tetrazole derivatives and exploring their potential applications in medicine .

properties

IUPAC Name

4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c10-8(9-11-13-14-12-9)5-6-1-3-7(15)4-2-6/h1-4,8,15H,5,10H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFNWCLVUDDUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=NNN=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316437
Record name 4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol

CAS RN

56876-28-9
Record name NSC303563
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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